6-Cyano-2-naphthol

Overview

Description

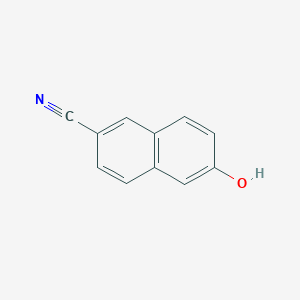

6-Cyano-2-naphthol (CAS: 52927-22-7) is a substituted naphthol derivative with the molecular formula C₁₁H₇NO and a molecular weight of 169.183 g/mol . It is also known as 6-hydroxy-2-naphthalenecarbonitrile or 2-hydroxy-6-naphthonitrile, and it exists as a light brown to brown solid with a purity typically ≥95% (commercial batches reach up to 99%) . The compound is widely used as an intermediate in organic synthesis, particularly for pharmaceuticals like nafamostat mesylate , and in materials science for epoxy resin formulations . Its key structural features include a hydroxyl group at position 2 and a cyano group at position 6 on the naphthalene ring, which confer unique electronic and reactivity properties.

Preparation Methods

6-Cyano-2-naphthol can be synthesized from 6-bromo-2-naphthol through a reaction with copper(I) cyanide (CuCN). The process involves the following steps :

Starting Material: 6-bromo-2-naphthol.

Reagent: Copper(I) cyanide (CuCN).

Reaction Conditions: The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation, at elevated temperatures (around 100-150°C).

Purification: The product is purified through crystallization or distillation.

Chemical Reactions Analysis

6-Cyano-2-naphthol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation

Common Reagents and Conditions: Palladium-catalyzed reduction, nickel-catalyzed cross-coupling reactions, and palladium-catalyzed Heck reactions are commonly used.

Major Products: Products include 5-bromo-6-hydroxy-2-naphthonitrile, 5,7-dibromo-6-hydroxy-2-naphthonitrile, and 5-chloro-6-hydroxy-2-naphthonitrile.

Scientific Research Applications

Applications in Organic Synthesis

6-Cyano-2-naphthol is primarily used as an intermediate in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Liquid Crystals : It serves as a precursor for liquid crystal compounds, which are essential in display technologies.

- Monoamino-Oxidase Inhibitors : This compound is utilized in the production of naphthalene-2-oxyalkylamines, which are known for their antidepressant properties .

- Palladium-Catalyzed Reactions : It acts as a reactant in palladium-catalyzed reduction and cross-coupling reactions, which are vital in synthesizing pharmaceuticals and agrochemicals .

- Heck Reactions : this compound is involved in palladium-catalyzed Heck reactions, facilitating the formation of carbon-carbon bonds .

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

- Antidepressants : As mentioned, it is a precursor for compounds that inhibit monoamine oxidase, which can be beneficial in treating depression .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Materials Science

In materials science, this compound has been explored for its role in enhancing conductivity:

- Superphotoacids : It has been identified as a superphotoacid with significant proton-transfer kinetics, which can improve the conductivity of polyaniline composites used in electronic applications .

Case Study 1: Synthesis of Nafamostat Mesylate

A notable application of this compound is its use in synthesizing nafamostat mesylate, an antiviral drug. The synthesis involves several steps where this compound acts as a critical intermediate. The process avoids toxic reagents traditionally used in similar syntheses, demonstrating environmental benefits and improved yields .

Case Study 2: Development of Antimicrobial Agents

Research has shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. The synthesis of these derivatives involves modifying the naphthol structure to enhance its biological activity, showcasing its versatility in medicinal chemistry .

Mechanism of Action

6-Cyano-2-naphthol acts as a superphotoacid, which means it can donate protons more readily in its excited state compared to its ground state . This property allows it to protonate other compounds, such as polyaniline emeraldine salt (PANI-ES), converting it to its base form (PANI-EB) and enhancing its conductivity . The proton-transfer kinetics and photophysical behavior of this compound have been extensively studied .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Substituted naphthols with modifications at positions 2 and 6 are critical for studying electronic effects and reactivity. Below is a comparative analysis of 6-cyano-2-naphthol with structurally related compounds:

Key Observations :

- Acidity: The cyano group in this compound significantly lowers its pKa (8.4) compared to bromo (9.42) or methoxy (9.89) derivatives, enhancing its acidity due to the electron-withdrawing nature of -CN .

- Thermal Stability : Bromo and methoxy derivatives exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., halogen bonding or hydrogen bonding) .

This compound

- Copper Cyanide Halogen Exchange: Reacting 6-bromo-2-naphthol with CuCN in DMF at 160–170°C under nitrogen yields this compound with 83–91.2% efficiency .

- Alternative Route : 6-Hydroxy-2-naphthaldehyde undergoes an addition-elimination reaction with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO), followed by acid treatment to yield the product .

This compound

- Pharmaceuticals : Intermediate for nafamostat mesylate , a serine protease inhibitor used in anticoagulant therapies .

- Materials Science : Used in epoxy resins to enhance thermal conductivity and stability .

- Chemical Transformations :

Comparison with Analogs

- 6-Bromo-2-naphthol : Primarily used to synthesize boronic acids and fluorinated naphthalenes for cross-coupling reactions .

- 6-Methoxy-2-naphthol : Applied in fluorescent probes due to its electron-donating methoxy group .

Research Findings and Industrial Relevance

- Acidity-Driven Reactivity: The low pKa of this compound enables its use in acidic environments, such as catalytic systems requiring deprotonated intermediates .

- Industrial Scalability : High-yield synthesis routes (e.g., CuCN halogen exchange) make it cost-effective for large-scale pharmaceutical production .

- Safety and Handling : Requires storage at -20°C to -80°C to maintain stability, with DMSO as the preferred solvent for stock solutions .

Biological Activity

6-Cyano-2-naphthol, also known as 6-hydroxy-2-naphthonitrile, is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its naphthalene structure with a cyano group at the 6-position and a hydroxyl group at the 2-position. This unique configuration contributes to its biological properties. The compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated a series of naphthalene-substituted compounds for their cytotoxic effects on cancer cell lines. The findings showed that certain derivatives exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231) by inducing cell cycle arrest and apoptosis .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 1.0 | Induces apoptosis, cell cycle arrest |

| 8c | MDA-MB-231 | 1.5 | Induces apoptosis |

| Control | MDA-MB-231 | - | - |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which demonstrated a dose-dependent increase in early and late apoptotic cells following treatment .

Antiviral Activity

In addition to its anticancer properties, this compound has been studied for its antiviral effects , particularly against HIV. A series of diarylpyrimidine analogues incorporating the 6-cyano-2-naphthyl moiety were synthesized and evaluated for their efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds displayed potent antiviral activity at nanomolar concentrations with favorable selectivity indices .

Table 2: Antiviral Activity of DAPY Analogues

| Compound ID | HIV-1 IC50 (nM) | Selectivity Index |

|---|---|---|

| DAPY-1 | 10 | >100 |

| DAPY-2 | 25 | >50 |

| DAPY-3 | 15 | >80 |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Compounds containing the naphthalene moiety have been identified as potent inhibitors of topoisomerases, enzymes critical for DNA replication and transcription.

- Protein Kinase Inhibition : Research indicates that some derivatives may inhibit protein kinases involved in cancer cell proliferation and survival pathways .

- Fluorescence Modulation : Studies have shown that the interaction of this compound with cyclodextrins results in significant changes in fluorescence properties, suggesting potential applications in drug delivery systems .

Case Studies

Several case studies have demonstrated the effectiveness of this compound derivatives in preclinical models:

- Breast Cancer Model : In vivo studies using mouse models indicated that treatment with compound 6a significantly suppressed tumor growth with minimal toxicity observed in major organs .

- HIV Inhibition : Clinical evaluations of DAPY analogues revealed promising results in reducing viral load in infected cell lines, supporting further development as therapeutic agents against HIV .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Cyano-2-naphthol, and how can its purity be validated?

- Methodological Answer : this compound (CAS 52927-22-7) is typically synthesized via cyanation of 2-naphthol derivatives or through condensation reactions. For purity validation, researchers should employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Additionally, melting point analysis and Fourier-transform infrared spectroscopy (FTIR) can confirm structural integrity. Cross-referencing spectral data (e.g., H NMR, C NMR) with literature values ensures accuracy .

Q. How can researchers characterize the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Reactivity studies should involve kinetic experiments under controlled conditions (temperature, solvent polarity, catalyst presence). For example, bromination or nitration reactions can be monitored via thin-layer chromatography (TLC) to track intermediate formation. Comparing reaction rates with computational models (e.g., density functional theory) helps validate mechanistic hypotheses. Data should be statistically analyzed to account for experimental variability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Safety data sheets (SDS) for structurally similar naphthols (e.g., 2-naphthol, CAS 135-19-3) recommend avoiding inhalation and skin contact. Conduct risk assessments for waste disposal, particularly for cyanated byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives (e.g., 5-bromo-6-hydroxy-2-naphthonitrile) be addressed?

- Methodological Answer : Regioselectivity can be optimized by adjusting reaction conditions. For bromination, using Lewis acids (e.g., FeBr) in polar aprotic solvents like DMF directs electrophiles to the 5-position. Competitive experiments with isotopic labeling or computational electron density maps (e.g., Hirshfeld surface analysis) provide insights into substituent effects .

Q. What strategies resolve contradictions in spectroscopic data for novel this compound analogs?

- Methodological Answer : Conflicting NMR or mass spectrometry data may arise from tautomerism or solvate formation. Researchers should:

- Perform variable-temperature NMR to detect dynamic equilibria.

- Use X-ray crystallography to resolve ambiguities in molecular structure.

- Validate results through independent synthetic replicates and peer consultation .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on this compound’s biomedical applications?

- Methodological Answer :

- Feasibility : Pilot studies assessing cytotoxicity in cell lines (e.g., HepG2) determine scalable experimental models.

- Novelty : Focus on understudied derivatives (e.g., 6-(2-imidazolyl)-2-naphthol) for antimicrobial screening.

- Ethics : Adhere to institutional review boards (IRB) for in vivo studies.

- Relevance : Align with drug discovery trends, such as targeting enzyme inhibitors .

Q. What computational methods are effective in predicting the photophysical properties of this compound-based fluorophores?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations using software like Gaussian or ORCA can predict absorption/emission wavelengths. Validate models against experimental UV-Vis and fluorescence spectra. Include solvent effects via continuum solvation models (e.g., PCM) .

Q. Data Analysis & Validation

Q. How should researchers statistically analyze yield variations in multi-step syntheses of this compound derivatives?

- Methodological Answer : Use ANOVA to compare yields across reaction conditions (e.g., catalyst loading, temperature). For small datasets, non-parametric tests (e.g., Kruskal-Wallis) are appropriate. Document outliers and perform sensitivity analyses to identify critical variables .

Q. What peer-review criteria ensure the reliability of published data on this compound’s reaction mechanisms?

- Methodological Answer : Evaluate studies for:

- Reproducibility: Detailed experimental procedures and raw data availability.

- Cross-validation: Consistency between kinetic data and computational models.

- Conflict of interest: Disclosure of funding sources or patent affiliations .

Q. Experimental Design

Q. How can iterative design improve the scalability of this compound synthesis for high-throughput screening?

Properties

IUPAC Name |

6-hydroxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTNIBWKHNIPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404614 | |

| Record name | 6-Cyano-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52927-22-7 | |

| Record name | 6-Cyano-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Cyano-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.